Boc-PEG8-Boc

Description

BenchChem offers high-quality Boc-PEG8-Boc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-PEG8-Boc including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H54O13 |

|---|---|

Molecular Weight |

598.7 g/mol |

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C28H54O13/c1-27(2,3)40-25(29)23-38-21-19-36-17-15-34-13-11-32-9-7-31-8-10-33-12-14-35-16-18-37-20-22-39-24-26(30)41-28(4,5)6/h7-24H2,1-6H3 |

InChI Key |

QKDKAEGBTCSQLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-PEG8-Boc Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of Boc-PEG8-Boc linkers, designed for professionals in the fields of chemical biology, drug discovery, and materials science.

Core Properties of Boc-PEG8-Boc

Boc-PEG8-Boc is a homobifunctional linker characterized by a discrete eight-unit polyethylene glycol (PEG) chain with a tert-butyloxycarbonyl (Boc)-protected amine at each terminus.[1] This structure imparts a unique combination of properties that are highly valuable in chemical synthesis and bioconjugation.

The central PEG8 core is a flexible, hydrophilic chain that enhances the aqueous solubility of molecules to which it is conjugated.[1][2] This is a critical feature for improving the pharmacokinetic properties of therapeutic molecules, which are often hydrophobic.[3][4] The PEG spacer also provides a defined distance between conjugated molecules, which can be crucial for applications such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The terminal Boc groups are acid-labile protecting groups for the primary amines. This allows for a controlled, stepwise synthesis, where the amines can be deprotected under specific acidic conditions to become available for conjugation to other molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Boc-PEG8-Boc and related derivatives.

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Solubility | Storage Condition |

| Boc-PEG8-Boc | Boc-NH-(PEG)8-NH-Boc | C₂₆H₅₂N₂O₁₀ | 556.70 | >95% | Water, DMSO, DCM, DMF | -20°C |

| t-Boc-N-amido-PEG8-amine | Boc-NH-(PEG)8-NH₂ | C₂₃H₄₈N₂O₁₀ | 512.63 | >95% | Water, DMSO, DCM, DMF | -20°C |

| t-Boc-N-amido-PEG8-acid | Boc-NH-(PEG)8-COOH | C₂₄H₄₇NO₁₂ | 541.63 | >95% | Water, DMSO, DCM, DMF | -20°C |

| N-Boc-PEG8-alcohol | Boc-NH-(PEG)8-OH | C₂₁H₄₃NO₁₀ | 469.57 | >95% | Water, DMSO, DCM, DMF | -20°C |

| N-Boc-PEG8-bromide | Boc-NH-(PEG)8-Br | C₂₃H₄₆BrNO₁₀ | 576.5 | >98% | Water, DMSO, DCM, DMF | -20°C |

Data compiled from multiple sources. Exact values may vary slightly between suppliers.

Experimental Protocols

Boc Deprotection

The removal of the Boc protecting group is a critical step to liberate the terminal amines for subsequent conjugation. This is typically achieved through acidolysis.

Materials:

-

Boc-PEG8-Boc linker

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Ice bath

-

Rotary evaporator

-

Diethyl ether (for precipitation, optional)

-

Saturated aqueous sodium bicarbonate solution (for neutralization, optional)

-

Anhydrous sodium sulfate

Protocol:

-

Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or NMR until the disappearance of the starting material. This typically takes 1-2 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting TFA salt of the deprotected diamino-PEG8 can often be used directly in the next step.

-

Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Amide Bond Formation

Once deprotected, the resulting diamino-PEG8 can be conjugated to molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.

Materials:

-

Deprotected diamino-PEG8

-

NHS ester of the molecule to be conjugated

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

N,N-Diisopropylethylamine (DIPEA)

Protocol:

-

Dissolve the NHS ester of the target molecule in anhydrous DMF or DCM.

-

Add a solution of the deprotected diamino-PEG8 (1.0-1.2 equivalents) in the same solvent.

-

Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature under a nitrogen atmosphere for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be purified by flash column chromatography on silica gel or by preparative HPLC to isolate the desired conjugate.

Applications in Drug Development

The unique properties of Boc-PEG8-Boc make it a versatile tool in drug development, particularly in the construction of complex therapeutic molecules.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers are frequently used for this purpose. The Boc-PEG8-Boc linker provides a flexible and hydrophilic spacer of a defined length, which is essential for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies where a cytotoxic payload is attached to an antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. Boc-PEG8-Boc can be used to synthesize the linker-payload portion of the ADC, which is then conjugated to the antibody. The PEG component can improve the solubility and pharmacokinetic profile of the ADC.

Visualizations

Experimental Workflow: Synthesis of a Symmetrical Bivalent Molecule

Caption: A generalized workflow for the synthesis of a symmetrical bivalent molecule.

Logical Relationship: Role of Boc-PEG8-Boc in PROTAC Assembly

Caption: The role of the Boc-PEG8-Boc linker in connecting the two active ligands.

References

Boc-PEG8-Boc structure and molecular weight

An In-Depth Guide to Boc-PEG8-Boc: Structure, Properties, and Applications For researchers, scientists, and drug development professionals, polyethylene glycol (PEG) linkers are indispensable tools for modifying therapeutic molecules and probes. Among these, bifunctional linkers with discrete PEG lengths and terminal protecting groups offer precise control over the synthesis of complex bioconjugates. This technical guide focuses on Boc-PEG8-Boc, a homobifunctional linker featuring an octaethylene glycol (PEG8) spacer capped at both ends with acid-labile tert-butyloxycarbonyl (Boc) protecting groups.

Core Structure and Molecular Weight

Boc-PEG8-Boc, systematically named di-tert-butyl (3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diyl)bis(carbamate), is built upon a discrete PEG8 chain. This central hydrophilic spacer enhances the aqueous solubility of the molecule and its conjugates. Each terminus of the PEG chain is functionalized with an amine, which is subsequently protected by a Boc group. This symmetrical design is ideal for linking two identical or different molecular entities after deprotection.

The key physicochemical properties of the core Boc-PEG8-Boc structure are detailed below.

| Property | Value |

| Systematic Name | di-tert-butyl (3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diyl)bis(carbamate) |

| Synonym | Boc-NH-PEG8-NH-Boc |

| Molecular Formula | C₂₆H₅₂N₂O₁₁ |

| Molecular Weight | 568.70 g/mol |

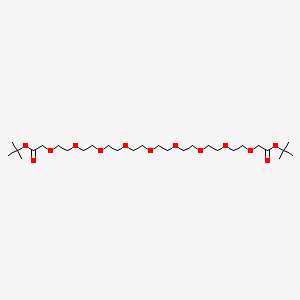

Below is a diagrammatic representation of the Boc-PEG8-Boc chemical structure.

Physicochemical Data of Related Boc-PEG8 Derivatives

While Boc-PEG8-Boc is a foundational homobifunctional linker, a variety of heterobifunctional Boc-PEG8 derivatives are commercially available, enabling diverse and complex synthetic strategies. The table below summarizes the properties of several common derivatives, providing a comparative overview for selecting the appropriate reagent.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Boc-NH-PEG8-NH₂ | 1052207-59-6 | C₂₃H₄₈N₂O₁₀ | 512.63 | ≥95% |

| Boc-NH-PEG8-COOH | 1334169-93-5 | C₂₄H₄₇NO₁₂ | 541.6 | ≥95% |

| Boc-NH-PEG8-Azide | 2231845-12-6 | C₂₃H₄₆N₄O₉ | 538.64 | ≥95% |

| Boc-NH-PEG8-Alkyne | 2183440-31-3 | C₂₄H₄₅NO₁₀ | 507.61 | ≥95% |

Key Applications in Research and Drug Development

The utility of Boc-PEG8-Boc and its derivatives stems from the combination of a hydrophilic PEG spacer and the versatile Boc protecting group. This structure is particularly valuable in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][]

-

Antibody-Drug Conjugates (ADCs): PEG linkers enhance the solubility and stability of ADCs, prolong their circulation half-life, and can reduce immunogenicity. The defined length of the PEG8 spacer allows for precise control over the distance between the antibody and the cytotoxic payload.

-

PROTACs: In PROTACs, the linker connects a target protein ligand to an E3 ubiquitin ligase ligand. The linker's length and composition are critical for inducing the formation of a stable ternary complex, and PEG chains are frequently used to optimize this interaction and improve the molecule's overall properties.

-

Bioconjugation and Surface Modification: The terminal functional groups, revealed after Boc deprotection, can be used to attach the PEG linker to proteins, peptides, nanoparticles, or surfaces to improve solubility and reduce non-specific binding.

The general workflow for using a homobifunctional Boc-PEG linker in a conjugation strategy is depicted below.

Experimental Protocols

Successful use of Boc-PEG8-Boc hinges on reliable protection and deprotection methodologies. Below are standard, detailed protocols for these essential steps.

Protocol 1: Boc Protection of a PEG-Diamine

This protocol describes the procedure for protecting a diamino-PEG derivative with di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

Amino-terminated PEG derivative

-

Di-tert-butyl dicarbonate (Boc₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Dissolve the amino-terminated PEG derivative (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add DIPEA (4-6 equivalents) to the solution to act as a non-nucleophilic base.

-

In a separate container, dissolve di-tert-butyl dicarbonate (2-3 equivalents) in a minimal amount of anhydrous DCM.

-

Add the Boc₂O solution dropwise to the stirring PEG solution at room temperature.

-

Allow the reaction to stir for 3-18 hours.

-

Monitor the reaction for the disappearance of the free amine using a suitable method, such as a Kaiser test or TLC analysis.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure. The product is typically purified using column chromatography to remove excess reagents and byproducts.

Protocol 2: Boc Deprotection Using Trifluoroacetic Acid (TFA)

This is a standard and efficient method for removing the Boc protecting group to reveal the free amine.

Materials:

-

Boc-protected PEG compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Optional: Scavenger, such as triisopropylsilane (TIS)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG compound in anhydrous DCM (a typical concentration is 0.1-0.2 M).

-

Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.

-

Slowly add TFA to the stirred solution. A common final concentration is 20-50% TFA by volume (v/v). For substrates sensitive to cationic side reactions, a scavenger like TIS (2.5-5% v/v) can be added.

-

Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring for 1-3 hours. Monitor the deprotection via TLC or LC-MS until the starting material is fully consumed.

-

Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual acid, co-evaporate the residue with toluene or DCM several times.

-

The resulting product is the amine-TFA salt, which can often be used directly in subsequent reactions or neutralized through an aqueous basic wash or by using a basic ion-exchange resin to yield the free amine.

References

Solubility of Boc-PEG8-Boc in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of di-tert-butyloxycarbonyl-octaethylene glycol (Boc-PEG8-Boc). Given the limited direct quantitative solubility data for this specific molecule, this document leverages data from structurally analogous compounds and fundamental chemical principles to provide a robust predictive assessment. Furthermore, a detailed experimental protocol is provided for researchers to determine solubility in their specific applications.

Core Concepts: Structural Influence on Solubility

The solubility of Boc-PEG8-Boc is dictated by the interplay of its constituent structural components:

-

Polyethylene Glycol (PEG) Backbone: The core of the molecule is an eight-unit polyethylene glycol chain. PEG chains are known for their hydrophilicity and flexibility, which generally promotes solubility in aqueous and polar organic solvents through hydrogen bonding with solvent molecules. The PEG spacer is known to increase the solubility of molecules in aqueous media.[1][2]

-

Di-tert-Butyloxycarbonyl (Boc) Protecting Groups: The two terminal Boc groups are bulky and nonpolar. These groups contribute significantly to the molecule's solubility in lipophilic organic solvents. The presence of two Boc groups will influence the overall solubility, potentially reducing aqueous solubility compared to mono-Boc-PEG derivatives.

Predicted Solubility of Boc-PEG8-Boc

While a Safety Data Sheet for Boc-PEG8-Boc states that water solubility data is not available, a predictive solubility profile can be inferred from structurally related molecules.[3] The following table summarizes the known qualitative solubility of similar Boc-protected PEG linkers.

| Solvent Classification | Solvent | Predicted Solubility of Boc-PEG8-Boc | Rationale / Supporting Evidence for Analogs |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Structurally similar PEGylated molecules consistently show high solubility in DMSO. |

| Dimethylformamide (DMF) | Soluble | A common solvent for PEGylated compounds and crosslinkers.[4] | |

| Acetonitrile (ACN) | Soluble | Often used as a solvent for related PEG esters. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | A common solvent for Boc-protected compounds and PEG linkers.[5] |

| Chloroform | Soluble | Similar nonpolar characteristics to DCM. | |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The hydrophilic PEG chain is counteracted by the two hydrophobic terminal Boc groups. While some aqueous solubility is possible, it is likely to be limited. The hydrophilic PEG spacer is known to increase solubility in aqueous media. |

| Methanol | Soluble | Generally a good solvent for a wide range of PEG derivatives. | |

| Ethanol | Soluble | Similar to methanol, should readily dissolve the compound. | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble | The polarity of the PEG backbone may limit solubility in highly nonpolar solvents. |

| Hexanes | Insoluble | The molecule's polarity is likely too high for significant solubility. |

Experimental Protocol for Solubility Determination

For precise quantitative data, it is recommended that researchers perform their own solubility tests. The following is a general protocol for determining the approximate solubility of Boc-PEG8-Boc.

Objective: To determine the approximate solubility of Boc-PEG8-Boc in a selection of aqueous and organic solvents at a specified temperature (e.g., room temperature).

Materials:

-

Boc-PEG8-Boc

-

Selected solvents (e.g., Water, DMSO, DCM, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, LC-MS, or a UV-Vis spectrophotometer if the compound has a chromophore or can be derivatized)

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small, excess amount of Boc-PEG8-Boc (e.g., 5-10 mg) into a series of labeled vials.

-

Add a known volume of each selected solvent to the respective vials (e.g., 1 mL).

-

Tightly cap the vials and vortex vigorously for 2-5 minutes.

-

Allow the solutions to equilibrate at the desired temperature for a set period (e.g., 24 hours), with intermittent shaking to ensure maximum dissolution.

-

-

Separation of Undissolved Solute:

-

After equilibration, visually inspect the vials for any undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully pipette a known volume of the clear supernatant into a clean, pre-weighed vial. Avoid disturbing the pellet.

-

Alternatively, filter the supernatant using a syringe filter compatible with the solvent.

-

Quantify the concentration of Boc-PEG8-Boc in the supernatant using a suitable analytical method. If using a gravimetric method, evaporate the solvent and weigh the remaining solute. If using a spectroscopic or chromatographic method, create a calibration curve with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or other appropriate units based on the quantified concentration in the saturated solution.

-

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Diagram 2: Logical Relationship of Structural Components to Solubility

Caption: The influence of structural components on the solubility of Boc-PEG8-Boc.

References

Technical Guide: Boc-Protected PEG8 Linkers in Bioconjugation and Drug Development

This technical guide provides an in-depth overview of Boc-protected polyethylene glycol (PEG) linkers, with a focus on PEG8 derivatives. These linkers are crucial for researchers, scientists, and drug development professionals involved in creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While a specific CAS number for a di-Boc protected PEG8 diamine, denoted as "Boc-PEG8-Boc," is not readily found in commercial catalogs, a functionally equivalent and widely available alternative is t-boc-N-amido-PEG8-amine . This guide will focus on this key compound.

t-boc-N-amido-PEG8-amine is a heterobifunctional linker featuring a Boc-protected amine at one terminus and a free primary amine at the other.[1] This structure allows for sequential or orthogonal conjugation strategies, where the free amine can be reacted first, followed by the deprotection of the Boc group to reveal a second amine for further modification.[1] The hydrophilic 8-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]

Quantitative Data Summary

The table below summarizes the key technical data for t-boc-N-amido-PEG8-amine.

| Property | Value |

| CAS Number | 1052207-59-6 |

| Molecular Formula | C23H48N2O10 |

| Molecular Weight | 512.6 g/mol |

| Purity | ≥98% |

| Solubility | Water, DMSO, DCM, DMF |

| Storage Condition | -20°C |

(Data sourced from supplier technical datasheets.[1])

Suppliers

Several chemical suppliers offer t-boc-N-amido-PEG8-amine and other related Boc-protected PEG8 derivatives. These include:

-

BroadPharm[1]

-

Biopharma PEG

-

Ruixibiotech

It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.

Experimental Protocols

The following protocols provide a general methodology for the use of t-boc-N-amido-PEG8-amine in a two-step bioconjugation workflow. This process involves the initial reaction of the free amine, followed by the deprotection of the Boc-amine and a subsequent conjugation.

Protocol 1: Conjugation of the Primary Amine

This step involves the reaction of the free primary amine of the PEG8 linker with a molecule containing an amine-reactive group, such as an NHS ester.

Materials:

-

t-boc-N-amido-PEG8-amine

-

Molecule with an NHS ester functional group (Molecule A)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Stirring apparatus

Methodology:

-

Dissolve the NHS ester-functionalized Molecule A in anhydrous DMF or DMSO.

-

In a separate vial, dissolve t-boc-N-amido-PEG8-amine in the same solvent.

-

Add 1.1 to 1.5 equivalents of the t-boc-N-amido-PEG8-amine solution to the solution of Molecule A.

-

Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.

-

Upon completion, the product (Boc-NH-PEG8-NH-Molecule A) can be purified using chromatography (e.g., HPLC or silica gel chromatography).

Protocol 2: Boc Group Deprotection

The Boc protecting group is removed under acidic conditions to reveal a new primary amine.

Materials:

-

Purified Boc-NH-PEG8-NH-Molecule A

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reaction vessel

Methodology:

-

Dissolve the purified and dried Boc-NH-PEG8-NH-Molecule A in DCM.

-

Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS or TLC until the starting material is consumed.

-

Remove the DCM and excess TFA under reduced pressure.

-

Co-evaporate the residue with DCM (3 times) to ensure complete removal of residual TFA.

-

The resulting product (H2N-PEG8-NH-Molecule A) is typically obtained as a TFA salt and can often be used in the next step without further purification.

Protocol 3: Conjugation of the Newly Exposed Amine

The newly deprotected amine is now available for reaction with a second molecule (Molecule B), for example, one containing a carboxylic acid activated for amide bond formation.

Materials:

-

H2N-PEG8-NH-Molecule A (as TFA salt)

-

Molecule with a carboxylic acid functional group (Molecule B)

-

Peptide coupling reagents (e.g., HATU, HOBt, or EDC)

-

Anhydrous DMF or DMSO

-

DIPEA

-

Reaction vessel

Methodology:

-

Dissolve Molecule B in anhydrous DMF or DMSO.

-

Add 1.2 equivalents of HATU and 3 equivalents of DIPEA to activate the carboxylic acid. Stir for 15 minutes at room temperature.

-

Dissolve the H2N-PEG8-NH-Molecule A in anhydrous DMF and add it to the activated Molecule B solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the final conjugate (Molecule B-NH-PEG8-NH-Molecule A) can be purified by preparative HPLC.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential conjugation process described in the experimental protocols.

Caption: Sequential conjugation workflow using a Boc-protected PEG8 linker.

Signaling Pathway Analogy: PROTAC Action

Boc-protected PEG linkers are frequently used in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC, which brings a target protein to an E3 ligase for degradation.

Caption: Mechanism of action for a PROTAC, a common application for PEG linkers.

References

The Strategic Application of Boc-Protected PEG Linkers in Modern Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of reactive functional groups is a cornerstone of sophisticated bioconjugation strategies. Among the arsenal of protective groups, the tert-butyloxycarbonyl (Boc) group, in conjunction with polyethylene glycol (PEG) linkers, has emerged as a critical tool for the precise construction of complex biomolecular architectures. This technical guide provides a comprehensive overview of the applications of Boc-protected PEG linkers, detailing their role in enhancing the therapeutic potential of bioconjugates through improved stability, solubility, and pharmacokinetic profiles. The guide further presents detailed experimental protocols, quantitative data on the impact of PEGylation, and visual workflows to aid in the practical implementation of these versatile molecules in drug development and research.

Core Principles of Boc-Protected PEG Linkers in Bioconjugation

Boc-protected PEG linkers are bifunctional or heterobifunctional molecules that integrate three key features: a Boc-protected amine, a PEG spacer, and a second reactive group for conjugation to a biomolecule.[1][2]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides temporary protection for a primary amine.[3] This protection is crucial for preventing unwanted side reactions during the initial conjugation step. The Boc group is stable under a variety of conditions but can be readily and selectively removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the primary amine for a subsequent conjugation step.[4][5]

-

The Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and flexible spacer that confers several advantageous properties to the final bioconjugate. These include enhanced aqueous solubility, reduced aggregation (particularly for hydrophobic drug payloads), and a larger hydrodynamic radius, which can prolong circulation half-life by reducing renal clearance. The length of the PEG chain can be precisely controlled to optimize the pharmacokinetic properties of the bioconjugate.

-

The Reactive Group: The other end of the linker possesses a reactive group for covalent attachment to a biomolecule, such as an antibody, peptide, or oligonucleotide. Common reactive groups include N-hydroxysuccinimide (NHS) esters for reaction with amines (e.g., lysine residues on proteins), maleimides for reaction with thiols (e.g., cysteine residues), and pyridyl disulfides for thiol-disulfide exchange.

This modular design allows for a controlled, sequential approach to bioconjugation, which is particularly valuable in the construction of complex therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Key Applications in Bioconjugation

The unique properties of Boc-protected PEG linkers make them suitable for a wide range of bioconjugation applications.

-

Antibody-Drug Conjugates (ADCs): In ADC development, Boc-PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. The PEG component improves the solubility and stability of the ADC, while the Boc group allows for the controlled, late-stage introduction of the drug molecule. The linker can be designed to be cleavable (e.g., containing a disulfide bond) or non-cleavable, influencing the mechanism of drug release at the target site.

-

Protein and Peptide PEGylation: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. Boc-PEG linkers facilitate site-specific PEGylation, allowing for greater control over the location and number of attached PEG chains, which can be critical for preserving the biological activity of the protein.

-

Surface Modification: Boc-PEG linkers are utilized to functionalize surfaces, such as nanoparticles and microarrays. The PEG chain reduces non-specific protein adsorption, while the deprotection of the Boc group allows for the subsequent immobilization of biomolecules in a controlled manner.

-

Solid-Phase Peptide Synthesis (SPPS): Boc-protected amino-PEG derivatives can be incorporated into peptides during SPPS to introduce a flexible, hydrophilic spacer. This can be useful for creating peptides with altered solubility or for the synthesis of peptide-drug conjugates.

Quantitative Data on the Impact of PEG Linkers

The length and nature of the PEG linker can have a significant impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data from various studies.

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |

| PEG4 | ~6.0 | 0.7 | Non-binding IgG-MMAE (DAR 8) |

| PEG8 | ~4.5 | 0.5 | Non-binding IgG-MMAE (DAR 8) |

| PEG12 | ~3.0 | 0.4 | Non-binding IgG-MMAE (DAR 8) |

| PEG24 | ~2.0 | 0.2 | Non-binding IgG-MMAE (DAR 8) |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

| PEG Linker Length | IC50 (nM) | Target Receptor |

| PEG2 | 1.5 ± 0.2 | Gastrin-Releasing Peptide Receptor (GRPR) |

| PEG4 | 2.1 ± 0.3 | Gastrin-Releasing Peptide Receptor (GRPR) |

| PEG8 | 3.5 ± 0.5 | Gastrin-Releasing Peptide Receptor (GRPR) |

Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR).

Experimental Protocols

The following are detailed methodologies for key experiments involving Boc-protected PEG linkers.

Protocol for Boc Deprotection of a PEG Linker

This protocol describes the removal of the Boc protecting group from a PEG linker using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected PEG linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for monitoring

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 10 mg/mL).

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to the desired final concentration (e.g., 20-50% v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

For neutralization to the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG linker with a free amine.

Protocol for Conjugating a Boc-PEG-NHS Ester to a Protein

This protocol outlines the conjugation of an NHS ester-functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein to be labeled (e.g., antibody)

-

Boc-PEG-NHS ester

-

Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Desalting column or dialysis cassette for purification

-

BCA or Bradford protein assay kit

Procedure:

-

Prepare the protein solution in PBS at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it for PBS.

-

Equilibrate the vial of Boc-PEG-NHS ester to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of the Boc-PEG-NHS ester in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the Boc-PEG-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

Remove the unreacted Boc-PEG-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

Determine the concentration of the purified Boc-PEG-protein conjugate using a protein assay.

-

The resulting conjugate can be characterized by SDS-PAGE, which will show an increase in molecular weight, and mass spectrometry.

Protocol for the Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a two-step process for synthesizing an ADC using a heterobifunctional Boc-PEG linker with a thiol-reactive group (e.g., pyridyl disulfide).

Step 1: Antibody Reduction

-

Prepare a solution of the antibody in PBS containing 1-2 mM EDTA.

-

Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-fold molar excess of DTT over the antibody is a typical starting point.

-

Incubate the reaction at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.

-

Remove the excess reducing agent using a desalting column.

-

Determine the number of free thiols per antibody using Ellman's reagent.

Step 2: Conjugation of the Drug-Linker to the Reduced Antibody

-

Prepare the drug-linker construct by first deprotecting the Boc group on the PEG linker (as in Protocol 4.1) and then conjugating the cytotoxic drug to the newly formed amine.

-

Immediately add the drug-linker construct (typically a 1.5-fold molar excess per thiol) to the reduced antibody solution.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated species.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods such as UV-Vis spectroscopy, HIC, and SEC.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in the application of Boc-protected PEG linkers.

Caption: General workflow for sequential bioconjugation using a Boc-protected PEG linker.

Caption: Workflow for solid-phase peptide synthesis incorporating Boc-protected amino acids or PEG derivatives.

Caption: Generalized signaling pathway for an antibody-drug conjugate (ADC) leading to apoptosis.

Conclusion

Boc-protected PEG linkers represent a powerful and versatile class of reagents that have become indispensable in the field of bioconjugation. Their unique combination of a selectively removable protecting group, a beneficial PEG spacer, and a reactive handle for biomolecule attachment enables the precise and controlled synthesis of advanced biotherapeutics. A thorough understanding of the principles of their application, coupled with optimized experimental protocols, is essential for leveraging their full potential in the development of next-generation drugs and research tools. The continued innovation in linker technology, including the design of novel Boc-PEG structures, will undoubtedly contribute to the advancement of bioconjugate-based therapies.

References

The Role of PEGylation in Enhancing Drug Stability and Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone in pharmaceutical development. This technique significantly improves the pharmacokinetic and pharmacodynamic properties of drugs by enhancing their stability and solubility, leading to more effective and safer therapies.[1][2] This in-depth technical guide explores the core principles of PEGylation, presents quantitative data on its benefits, details key experimental protocols, and provides visual representations of critical processes and concepts.

Core Principles of PEGylation

PEGylation involves the covalent or non-covalent attachment of PEG, a non-toxic, non-immunogenic, and highly water-soluble polymer, to a drug molecule.[3][4] The process typically utilizes reactive PEG derivatives that bind to functional groups (e.g., amino, thiol, or carboxyl groups) on the therapeutic agent.[2] The resulting PEG-drug conjugate exhibits altered physicochemical properties that address several challenges in drug delivery.

Mechanisms of Improved Stability and Solubility:

-

Increased Hydrodynamic Size: The attachment of PEG chains increases the hydrodynamic volume of the molecule. This larger size reduces renal clearance, thereby prolonging the drug's circulation time in the bloodstream.

-

Steric Hindrance: The flexible PEG chains create a protective hydrophilic shield around the drug molecule. This "stealth effect" sterically hinders the approach of proteolytic enzymes and antibodies, thus protecting the drug from degradation and reducing its immunogenicity.

-

Enhanced Water Solubility: PEG is inherently hydrophilic due to the repeating ethylene glycol units. Conjugating PEG to hydrophobic drugs significantly increases their water solubility, which is crucial for their formulation and administration.

-

Protection Against Aggregation: The hydrophilic PEG shell can prevent the aggregation of protein therapeutics, a common issue that can lead to loss of activity and immunogenicity.

Quantitative Impact of PEGylation

The benefits of PEGylation can be quantified through various analytical methods. The following tables summarize the impact of PEGylation on drug half-life and solubility for several therapeutic agents.

Table 1: Improvement in Drug Half-Life upon PEGylation

| Drug/Therapeutic Protein | PEG Size (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase |

| Interferon-α | 12 | ~2-3 hours | ~29-73 hours | ~10-30 |

| Interferon-α (Pegasys®) | 40 (branched) | ~5.1 hours | ~80.4 hours | ~16 |

| G-CSF (Filgrastim) | 20 | ~3.5 hours | 15-80 hours | ~4-23 |

| L-Asparaginase | - | ~1.2 days | ~5.5 days | ~4.6 |

| Adenosine Deaminase (ADA) | 5 | ~30 minutes | ~48-72 hours | ~96-144 |

Note: The data presented are approximate values compiled from various sources and can vary depending on the specific study conditions.

Table 2: Enhancement of Drug Solubility through PEGylation

| Drug | Original Solubility | PEGylated Solubility | Fold Increase |

| Paclitaxel | <0.01 mg/mL | >10 mg/mL | >1000 |

| Camptothecin | ~2.5 µg/mL | ~1.5 mg/mL | ~600 |

| SN-38 | Very low | Significantly increased | - |

| Curcumin | Highly hydrophobic | Soluble in aqueous solutions | - |

| Silybin | 0.0401 mg/mL | 52.5 mg/mL (equivalent) | ~1300 |

Note: Quantitative data on the direct solubility increase of small molecules upon PEGylation is often presented in varied formats. The table provides examples of significant improvements.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of PEGylated drugs.

N-Terminal PEGylation of a Protein

This protocol describes a common method for site-specific PEGylation at the N-terminal α-amino group of a protein using a PEG-aldehyde derivative.

Materials:

-

Protein to be PEGylated

-

mPEG-aldehyde (e.g., 20 kDa)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Reaction Buffer: 100 mM MES, pH 5.0-6.0

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

PEGylation Reaction:

-

Add mPEG-aldehyde to the protein solution at a molar ratio ranging from 2:1 to 10:1 (PEG:protein).

-

Add NaCNBH₃ from a freshly prepared stock solution to a final concentration of 20-50 mM.

-

Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.

-

-

Reaction Quenching: Add the quenching solution to a final concentration of 50 mM to react with any unreacted PEG-aldehyde. Incubate for 1 hour at room temperature.

-

Purification: Purify the PEGylated protein from unreacted protein and excess PEG reagents using an appropriate chromatography method.

-

Characterization: Analyze the purified product to determine the degree of PEGylation and purity.

Characterization of PEGylated Proteins using SEC-MALS

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass and size of PEGylated proteins without relying on column calibration standards.

Materials and Equipment:

-

Purified PEGylated protein sample

-

SEC-MALS system (including an HPLC pump, SEC column, MALS detector, and a refractive index (RI) detector)

-

Mobile Phase: A suitable buffer that does not interact with the column matrix and is compatible with the protein.

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase until stable baselines are achieved for all detectors.

-

Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration (typically 0.5-2 mg/mL). Filter the sample through a 0.1 or 0.22 µm filter.

-

Data Acquisition: Inject the sample onto the SEC column. Collect the light scattering, RI, and (optionally) UV data as the sample elutes.

-

Data Analysis:

-

Use the data from the MALS and RI detectors to calculate the absolute molar mass of each eluting species.

-

Determine the degree of PEGylation by comparing the molar mass of the PEGylated protein with that of the unmodified protein.

-

Assess the heterogeneity of the sample by observing the distribution of molar masses across the elution peak.

-

Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a protein as a function of temperature, providing information about its thermal stability and melting temperature (Tm).

Materials and Equipment:

-

Unmodified and PEGylated protein samples

-

Differential Scanning Calorimeter

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze both the unmodified and PEGylated protein samples extensively against the same buffer to ensure an exact match between the sample and reference buffers. The typical protein concentration is 0.5-2 mg/mL.

-

Instrument Setup:

-

Load the protein sample into the sample cell and the matched buffer into the reference cell.

-

Pressurize the cells to prevent boiling at high temperatures.

-

-

Data Acquisition:

-

Scan the samples over a desired temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 60°C/hour).

-

Perform a baseline scan with buffer in both cells.

-

-

Data Analysis:

-

Subtract the baseline scan from the sample scan to obtain the thermogram of the protein unfolding.

-

The peak of the thermogram corresponds to the melting temperature (Tm).

-

Compare the Tm values of the unmodified and PEGylated proteins. An increase in Tm for the PEGylated protein indicates enhanced thermal stability.

-

Kinetic Solubility Assay for Hydrophobic Drugs

This assay provides a rapid assessment of the solubility of a compound, which is useful in early drug development.

Materials:

-

Hydrophobic drug (unmodified and PEGylated forms)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate reader capable of measuring absorbance or nephelometry

Procedure:

-

Stock Solution Preparation: Prepare 10 mM stock solutions of the unmodified and PEGylated drugs in DMSO.

-

Serial Dilution: Serially dilute the stock solutions in DMSO in a 96-well plate.

-

Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing PBS (e.g., 198 µL) to achieve the desired final drug concentrations.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Measurement:

-

Nephelometry: Measure the light scattering at a specific wavelength (e.g., 620 nm). An increase in light scattering indicates precipitation.

-

UV Absorbance: Alternatively, filter the solutions to remove any precipitate and measure the UV absorbance of the filtrate at the drug's λmax.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation (or a sharp increase in light scattering) is observed. Compare the solubility of the PEGylated drug to the unmodified drug.

Visualizing PEGylation: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key aspects of the PEGylation process and its benefits.

Caption: A generalized workflow for the development of a PEGylated drug.

Caption: Logical relationships of PEGylation's benefits.

Conclusion

PEGylation is a powerful and versatile technology that has revolutionized the development of biopharmaceuticals and small molecule drugs. By improving drug stability and solubility, PEGylation enhances therapeutic efficacy, reduces dosing frequency, and improves patient compliance. A thorough understanding of the principles of PEGylation, combined with robust experimental design and characterization, is essential for harnessing its full potential in the development of next-generation therapeutics. As research continues, novel PEG architectures and site-specific conjugation techniques promise to further refine this technology, leading to even safer and more effective treatments for a wide range of diseases.

References

An In-depth Technical Guide to Boc-PEG8-Boc for Nanoparticle Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Boc-PEG8-Boc, a heterobifunctional polyethylene glycol (PEG) linker, for the surface modification of nanoparticles. This document outlines the core principles, experimental protocols, and expected quantitative outcomes for researchers engaged in the development of advanced drug delivery systems, diagnostics, and other nanomedical applications.

The strategic PEGylation of nanoparticles is a cornerstone of modern nanomedicine, enhancing their systemic circulation time, reducing immunogenicity, and providing a versatile platform for further functionalization with targeting ligands or therapeutic payloads.[][] Boc-PEG8-Boc, with its terminal tert-butyloxycarbonyl (Boc) protected amine groups, offers a controlled and stepwise approach to nanoparticle surface engineering. The Boc protecting groups can be selectively removed under mild acidic conditions, revealing reactive primary amines for subsequent conjugation reactions.[3][4]

Core Concepts and Mechanism of Action

Boc-PEG8-Boc is an eight-unit polyethylene glycol linker with Boc-protected amines at both termini. This symmetrical design allows for a two-stage functionalization process. The hydrophilic PEG8 spacer improves the solubility and biocompatibility of the resulting nanoparticle conjugate.[5]

The general strategy for utilizing Boc-PEG8-Boc in nanoparticle surface modification involves the following key steps:

-

Partial Deprotection: One of the Boc groups is selectively removed to expose a primary amine.

-

Nanoparticle Conjugation: The free amine is then covalently linked to a functional group on the nanoparticle surface (e.g., a carboxylic acid activated as an NHS ester).

-

Purification: The PEGylated nanoparticles are purified to remove excess reagents.

-

Secondary Deprotection: The remaining Boc group on the distal end of the PEG linker is removed.

-

Further Functionalization: The newly exposed amine can be conjugated to a variety of molecules, including targeting ligands, imaging agents, or therapeutic drugs.

This stepwise approach provides precise control over the surface chemistry of the nanoparticle, enabling the creation of multifunctional nanocarriers.

Quantitative Data Summary

The successful surface modification of nanoparticles with Boc-PEG8-Boc can be quantified by monitoring changes in their physicochemical properties. The following tables provide representative data that can be expected from such modifications.

Table 1: Physicochemical Characterization of Nanoparticles

| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Unmodified Nanoparticles | 100 ± 5 | 0.15 ± 0.02 | -25 ± 3 |

| After Boc-PEG8 Conjugation | 115 ± 7 | 0.18 ± 0.03 | -18 ± 4 |

| After Secondary Functionalization | 125 ± 8 | 0.20 ± 0.03 | Varies with ligand |

Table 2: Surface Ligand Density Quantification

| Quantification Method | Parameter Measured | Typical Value |

| UV-Vis Spectroscopy | Absorbance of a chromophore-tagged ligand | 100-500 ligands/nanoparticle |

| Fluorescence Spectroscopy | Emission intensity of a fluorescently-labeled ligand | 100-500 ligands/nanoparticle |

| Elemental Analysis | Percentage of a specific element in the ligand | Varies with ligand composition |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the surface modification of nanoparticles using Boc-PEG8-Boc.

Protocol 1: Partial Deprotection of Boc-PEG8-Boc

Materials:

-

Boc-PEG8-Boc

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-PEG8-Boc in DCM.

-

Add a controlled, substoichiometric amount of TFA (e.g., 0.5 equivalents) to the solution to favor mono-deprotection.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution using a rotary evaporator.

-

Purify the mono-deprotected product (Boc-PEG8-NH2) from the starting material and the fully deprotected product using silica gel column chromatography.

Protocol 2: Conjugation of Mono-Boc-Protected PEG to Carboxylated Nanoparticles

Materials:

-

Carboxylated nanoparticles

-

Mono-deprotected Boc-PEG8-NH2

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

-

Phosphate-buffered saline (PBS) (pH 7.4)

-

Centrifugal filtration units

Procedure:

-

Disperse the carboxylated nanoparticles in MES buffer to a concentration of 1-5 mg/mL.

-

Add EDC (final concentration ~2 mM) and NHS (final concentration ~5 mM) to the nanoparticle suspension to activate the carboxyl groups. Incubate for 30 minutes at room temperature.

-

Add the purified mono-deprotected Boc-PEG8-NH2 in a 10-50 fold molar excess to the activated nanoparticle suspension.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

Purify the Boc-PEG8-nanoparticles using centrifugal filtration. Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents.

Protocol 3: Deprotection of Surface-Bound Boc Groups

Materials:

-

Boc-PEG8-nanoparticles

-

DCM

-

TFA

-

PBS (pH 7.4)

-

Centrifuge

Procedure:

-

Resuspend the Boc-PEG8-nanoparticles in DCM.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Incubate for 30-60 minutes at room temperature with gentle mixing to remove the Boc protecting groups.

-

Centrifuge the nanoparticle suspension to pellet the deprotected nanoparticles.

-

Remove the supernatant and wash the pellet three times with PBS (pH 7.4) to remove residual TFA and byproducts.

-

Resuspend the amine-functionalized nanoparticles in the desired buffer for further use.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis and deprotection of Boc-PEG8-Boc.

References

In-Depth Technical Guide: Storage and Stability of Boc-PEG8-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of Boc-PEG8-Boc, a bifunctional crosslinker critical in bioconjugation, drug delivery, and proteomics. Adherence to these guidelines is essential to ensure the integrity and performance of this reagent in research and development applications.

Overview of Boc-PEG8-Boc

Boc-PEG8-Boc, or tert-Butyloxycarbonyl-polyethylene glycol (8)-tert-Butyloxycarbonyl, is a homobifunctional crosslinker. It features a central eight-unit polyethylene glycol (PEG) chain that imparts hydrophilicity and flexibility to conjugates. The terminal tert-Butyloxycarbonyl (Boc) protecting groups are stable under a range of conditions but can be selectively removed under acidic conditions to reveal primary amines, enabling subsequent conjugation reactions. The stability of both the PEG backbone and the Boc protecting groups is paramount for its successful application.

Recommended Storage Conditions

To maintain the long-term integrity of Boc-PEG8-Boc, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage parameters for both the solid form and when in solution.

| Parameter | Solid Form | In Solution |

| Temperature | -20°C for long-term storage. Short-term (days to weeks) storage at 0-4°C is acceptable. | -80°C for long-term storage to minimize solvent evaporation and potential degradation. |

| Light | Store in the dark. Protection from light is crucial to prevent potential photo-degradation. | Store in amber vials or protect from light. |

| Moisture | Store in a tightly sealed container in a dry environment or desiccator. The compound is hygroscopic. | Use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. |

| Atmosphere | Store under an inert atmosphere if possible, especially for long-term storage. | Purge the container with an inert gas before sealing. |

Chemical Stability and Incompatibilities

Boc-PEG8-Boc is generally stable under neutral conditions. However, its stability is compromised in the presence of certain chemical agents.

| Condition | Stability Profile |

| Acidic Conditions (pH < 5) | Unstable. The Boc protecting groups are labile to strong acids, such as trifluoroacetic acid (TFA), leading to their removal and the formation of the corresponding primary amines. |

| Basic Conditions (pH > 9) | Generally stable. The ether linkages of the PEG backbone and the carbamate of the Boc group are resistant to mild basic conditions. However, prolonged exposure to strong bases should be avoided. |

| Oxidizing Agents | Incompatible. Strong oxidizing agents can lead to the degradation of the PEG backbone. |

| Reducing Agents | Incompatible. Strong reducing agents may also affect the stability of the molecule. |

Potential Degradation Pathways

Understanding the potential degradation pathways of Boc-PEG8-Boc is critical for troubleshooting and ensuring the quality of experimental results.

Acid-Catalyzed Deprotection of Boc Groups

The primary degradation pathway under acidic conditions is the removal of the Boc protecting groups. This reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Caption: Acid-catalyzed deprotection of Boc-PEG8-Boc.

Thermal Degradation

At elevated temperatures, Boc-protected amines can undergo thermal deprotection. This process typically involves the formation of isobutylene and carbon dioxide, resulting in the free amine. While this is a known reaction, the specific temperatures required for the degradation of Boc-PEG8-Boc are not well-documented and are likely to be above typical laboratory handling temperatures. However, prolonged exposure to excessive heat should be avoided.

Experimental Protocol: Stability Assessment of Boc-PEG8-Boc using HPLC

This protocol outlines a general method for assessing the stability of Boc-PEG8-Boc under various conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of Boc-PEG8-Boc over time when exposed to different stress conditions (e.g., pH, temperature).

Materials:

-

Boc-PEG8-Boc

-

HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (or other appropriate buffer components for pH adjustment)

-

pH meter

-

Incubator or water bath

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of Boc-PEG8-Boc and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Preparation of Stability Samples:

-

pH Stability: Prepare a series of buffer solutions at different pH values (e.g., pH 3, 5, 7, 9). Add a known volume of the Boc-PEG8-Boc stock solution to each buffer to achieve a final desired concentration.

-

Thermal Stability: Aliquot the stock solution into several vials. Expose these vials to different temperatures (e.g., 4°C, 25°C, 40°C).

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stability sample.

-

If necessary, quench the degradation reaction (e.g., by neutralizing the pH or cooling the sample).

-

Filter the samples through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and its potential degradants.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is recommended as PEG compounds have poor UV absorbance.

-

-

Data Analysis:

-

Integrate the peak area of the intact Boc-PEG8-Boc at each time point.

-

Calculate the percentage of Boc-PEG8-Boc remaining at each time point relative to the initial time point (t=0).

-

Plot the percentage of remaining Boc-PEG8-Boc against time for each condition to determine the degradation rate.

-

Caption: Experimental workflow for HPLC-based stability assessment.

Logical Relationship of Storage, Stability, and Degradation

The relationship between proper storage, the inherent stability of Boc-PEG8-Boc, and its potential degradation is crucial for its effective use. Proper storage minimizes exposure to conditions that can compromise its stability and lead to degradation.

Caption: Relationship between storage, stability, and degradation.

By carefully controlling the storage and handling conditions, researchers can ensure the stability and reliability of Boc-PEG8-Boc, leading to more reproducible and accurate results in their applications.

An In-depth Technical Guide to the Tert-Butyloxycarbonyl (Boc) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1][2] Its widespread adoption is attributable to its ease of introduction, stability across a broad spectrum of reaction conditions, and, critically, its facile and selective removal under mild acidic conditions.[1][3] This technical guide provides a comprehensive overview of the Boc protecting group, detailing its core function, mechanisms of protection and deprotection, experimental protocols, and quantitative data to support its application in research and development.

Core Function and Chemical Properties

The primary role of the Boc group is to reversibly protect amine functionalities from engaging in unwanted side reactions during multi-step synthetic sequences.[4] By converting a nucleophilic amine into a less reactive carbamate, the Boc group allows chemists to selectively perform reactions at other sites within a molecule.

The chemical stability of the Boc group is a key attribute. It is generally stable to basic, hydrogenolytic, and various nucleophilic conditions, which allows for a high degree of orthogonality with other protecting groups. For instance, its acid lability is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group, a feature that is extensively exploited in solid-phase peptide synthesis (SPPS).

Mechanism of Boc Protection

The introduction of the Boc group onto an amine is typically achieved through a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride). The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride. This initial step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of an unstable tert-butyl carbonate anion, which then decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a thermodynamic driving force for the reaction.

Mechanism of Boc Deprotection

The removal of the Boc group is its most defining characteristic and is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). This protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.

A potential complication during deprotection is the reaction of the electrophilic tert-butyl cation with nucleophilic residues in the substrate, such as tryptophan or methionine. To prevent these unwanted side reactions, scavengers like anisole, thioanisole, or triethylsilane are often added to the deprotection solution to trap the tert-butyl cation.

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines using the Boc group are provided below. These protocols serve as a general guide and may require optimization for specific substrates.

General Protocol for Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or a biphasic mixture of water and an organic solvent like THF or dioxane.

Procedure:

-

Dissolve the primary amine (1.0 eq) in the chosen solvent system.

-

Add the base (e.g., TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the stirring solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, if the product is a solid, it can be filtered and washed with cold water. If the product is a liquid or dissolved, the reaction mixture is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected amine (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Optional: Scavenger such as triisopropylsilane (TIS) or anisole.

Procedure:

-

Dissolve the N-Boc protected amine (1.0 eq) in DCM (approximately 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (typically as a 20-50% solution in DCM) dropwise to the stirred solution. If the substrate is sensitive to the tert-butyl cation, add a scavenger (1-5% v/v).

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material (typically 30-60 minutes).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is often the TFA salt of the deprotected amine.

Quantitative Data

The efficiency of Boc protection and deprotection can vary depending on the substrate, reagents, and reaction conditions. The following tables summarize typical reaction conditions and yields for the Boc protection of various amines and the deprotection of N-Boc compounds.

Table 1: Boc Protection of Various Amines

| Amine Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | (Boc)₂O | DMAP | Acetonitrile | Room Temp | 0.5 | 98 | |

| Benzylamine | (Boc)₂O | NaOH | Water/Dioxane | 0 - Room Temp | 12 | 95 | |

| Glycine | (Boc)₂O | NaOH | Water/Dioxane | 0 - Room Temp | 4 | 92 | |

| Various Amines | (Boc)₂O | None | Water/Acetone | Room Temp | 0.1-0.2 | 90-98 |

Table 2: Boc Deprotection under Various Acidic Conditions

| N-Boc Substrate | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-Boc Aniline | 3 M HCl | Ethyl Acetate | Room Temp | 0.5 | >95 | | | N-Boc Alanine | 50% TFA | DCM | Room Temp | 0.5 | Quantitative | | | N-Boc Tryptophan | TFA/TIS/H₂O | DCM | Room Temp | 1 | >90 | | | Various N-Boc amines | Oxalyl chloride | Methanol | Room Temp | 1-4 | up to 90 | |

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was fundamental to the development of solid-phase peptide synthesis by Bruce Merrifield. In Boc-based SPPS, the N-terminal amino acid is protected with a Boc group, while the side chains of reactive amino acids are protected with more acid-stable groups, often benzyl-based ethers, esters, or carbamates. The synthesis involves a cyclical process of deprotection, neutralization, coupling, and washing.

While Fmoc-based SPPS has become more prevalent due to its milder deprotection conditions, Boc-SPPS remains advantageous for the synthesis of certain peptides, such as those that are hydrophobic or contain ester or thioester moieties.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in modern organic chemistry and drug development. Its predictable reactivity, stability under a wide range of conditions, and facile, selective removal make it a versatile and reliable choice for the protection of amines. A thorough understanding of its mechanisms of action and the availability of robust experimental protocols are essential for its successful application in the synthesis of complex molecules and novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Boc Deprotection of PEG Linkers using Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for primary and secondary amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and various bioconjugates. Its popularity stems from its stability in a wide range of reaction conditions and its facile removal under acidic conditions. Polyethylene glycol (PEG) linkers are frequently incorporated into therapeutic molecules and bioconjugates to enhance solubility, increase circulation half-life, and reduce immunogenicity. The synthesis of these PEGylated molecules often involves the use of Boc-protected amine-terminated PEG linkers.

This document provides detailed application notes and protocols for the efficient deprotection of Boc-protected PEG linkers using trifluoroacetic acid (TFA), a common and effective reagent for this transformation. The information herein is intended to guide researchers in achieving high-yield removal of the Boc group while maintaining the integrity of the PEG linker and any attached cargo.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage of the carbamate bond. The mechanism involves three key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Formation of a Tert-butyl Cation: The protonated carbamate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid intermediate rapidly decarboxylates to release carbon dioxide and the free amine. The resulting amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including the concentration of TFA, reaction temperature, and reaction time. The following tables summarize common reaction conditions and provide illustrative data on the impact of TFA concentration on product purity.

Table 1: Typical Reaction Conditions for Boc Deprotection of PEG Linkers

| Parameter | Typical Range | Notes |

| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster reactions but may also increase the risk of side reactions or degradation of sensitive functional groups.[2][3] |

| Solvent | Dichloromethane (DCM) | DCM is the most common solvent due to its ability to dissolve both the Boc-protected PEG linker and TFA. |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[2][3] |

| Reaction Time | 1-3 hours | Reaction progress should be monitored by an appropriate analytical technique such as TLC, LC-MS, or NMR. |

| Scavengers | Triisopropylsilane (TIS), Water, Thioanisole | Scavengers are used to trap the tert-butyl cation, preventing potential side reactions with sensitive functional groups (e.g., tryptophan, methionine, cysteine). |

Table 2: Influence of TFA Concentration on Peptide Purity in Solid-Phase Synthesis

This table illustrates the effect of TFA concentration on the purity of peptides during solid-phase synthesis, which can be indicative of the efficiency of Boc deprotection.

| TFA Concentration | Deprotection Time | Average Peptide Purity | Key Observation |

| 55% in DCM | 30 min | ~9% higher than with 100% TFA | Higher purity suggests more complete and cleaner deprotection. |

| 100% TFA | 5 min | Lower | Incomplete deprotection was attributed to poor resin swelling and limited solvent transfer. |

Note: While this data is from solid-phase peptide synthesis, it highlights the importance of optimizing TFA concentration for efficient Boc removal.

Experimental Protocols

The following are detailed protocols for the Boc deprotection of a PEG linker. Protocol A describes the general procedure, while Protocol B outlines a method for monitoring the reaction progress.

Protocol A: General Boc Deprotection of a PEG Linker

Materials:

-

Boc-protected PEG linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether (cold)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger such as TIS (typically 2.5-5% v/v).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

-

Work-up:

-

Method 1 (Isolation as TFA salt):

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.

-

To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

-